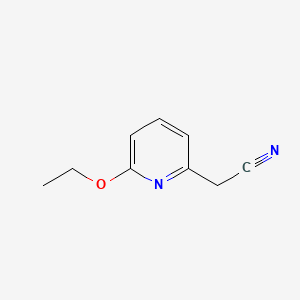

2-(6-Ethoxypyridin-2-yl)acetonitrile

Description

2-(6-Ethoxypyridin-2-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a pyridine ring substituted with an ethoxy group at the 6-position and an acetonitrile moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, substituents like ethoxy groups influence electron density distribution, which can be inferred from quantum chemical studies on structurally related compounds .

Properties

IUPAC Name |

2-(6-ethoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8(11-9)6-7-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNGZJVCDQOCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-Ethoxypyridin-2-yl)acetonitrile typically involves the reaction of 2-chloropyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(6-Ethoxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide

Scientific Research Applications

2-(6-Ethoxypyridin-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

Material Science: The compound is utilized in the development of novel materials with specific properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Pyridinyl Acetonitrile Derivatives

*Calculated molecular weight based on standard atomic masses.

Key Observations:

Electronic Effects :

- The ethoxy group in this compound is electron-donating via resonance, stabilizing the pyridine ring and modulating HOMO-LUMO gaps. This contrasts with chloro- and bromo-substituted analogs, where electron-withdrawing halogens increase electrophilicity and reaction susceptibility .

- Methoxy-substituted analogs (e.g., 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile) exhibit similar resonance stabilization but with reduced steric bulk compared to ethoxy .

Collision Cross-Section (CCS) :

- For 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile, CCS values range from 128.1–147.2 Ų (depending on adducts), suggesting moderate polarity and gas-phase stability . Ethoxy analogs likely exhibit higher CCS due to increased molecular volume.

Biological Activity

2-(6-Ethoxypyridin-2-yl)acetonitrile, with the chemical formula C9H10N2O and CAS number 53676-89-4, is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to interact with biological systems, leading to a range of potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or activator in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects in various diseases.

Research Findings

Recent studies have explored the compound's biological effects, particularly in the context of cancer and neurodegenerative diseases. For instance, it has been suggested that derivatives of similar pyridine compounds can inhibit heat shock protein 90 (HSP90), which plays a crucial role in maintaining the cancer phenotype. Compounds targeting HSP90 have shown promise in preclinical models for their ability to disrupt tumor growth and promote apoptosis in cancer cells .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigating various pyridine derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis through the modulation of apoptotic signaling pathways, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : In another case study, researchers evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could enhance cell survival rates in neuronal cell lines exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative disorders .

- Synergistic Effects with Chemotherapeutics : The compound has also been studied for its synergistic effects when combined with established chemotherapeutic agents. In vitro experiments demonstrated that co-treatment with this compound enhanced the efficacy of drugs like doxorubicin in cancer cell lines, suggesting a role in combination therapy strategies.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine | Anti-fibrotic activities | Enzyme inhibition |

| 2-(Pyridin-2-yl)acetic acid | Antimicrobial properties | Receptor modulation |

| 2-(Pyridin-2-yl)ethanol | Neuroprotective effects | Antioxidant activity |

These comparisons highlight the diverse biological activities associated with pyridine derivatives and their potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.